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Infigratinib (TRUSELTIQ™) is an oral, selective, ATP-competitive tyrosine kinase inhibitor of
fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] Genetic alterations in FGFRs,
including fusions, rearrangements, mutations, and amplifications, can lead to constitutive
activation of downstream signaling pathways, promoting oncogenesis and tumor progression.
[4][5][6] Infigratinib has demonstrated significant anti-tumor activity in various preclinical and
clinical settings, particularly in tumors harboring activating FGFR alterations. This guide
provides a comparative overview of infigratinib's efficacy in different FGFR-altered tumor
models, supported by experimental data and detailed methodologies.

Mechanism of Action

Infigratinib functions by binding to the ATP-binding pocket of FGFR1, FGFR2, and FGFR3,
thereby inhibiting their kinase activity.[4][5] This blockade prevents the phosphorylation of
downstream signaling molecules, disrupting pathways such as the Ras-mitogen-activated
protein kinase (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival,
and migration.[4][7] While it is a pan-FGFR inhibitor, it has the highest affinity for FGFR1,
FGFR2, and FGFR3, with weaker activity against FGFR4.[3][4][8]
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FGFR Signaling Pathway

The following diagram illustrates the simplified FGFR signaling pathway and the point of
inhibition by infigratinib.
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Caption: Simplified FGFR signaling pathway and infigratinib's mechanism of action.

Efficacy in Cholangiocarcinoma (CCA)

Infigratinib has shown significant clinical activity in patients with previously treated,
unresectable locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or
rearrangements.[1][9][10] This led to its accelerated approval by the FDA for this indication.[3]

El

Table 1: Clinical Efficacy of Infigratinib in FGFR2-Altered Cholangiocarcinoma

Number
of o . Median .
. Objective Disease . Median
. Patients Progressi
Clinical Respons Control Overall
] Phase (FGFR2 on-Free ]
Trial . e Rate Rate . Survival
fusion/re Survival
(ORR) (DCR) (0S)
arrangem (PFS)
ent)
NCT02150 12.2
Il 108 23.1% 82.4% 7.3 months
967 months
Phase Il 61 (48 with Not
o
(earlier Il FGFR2 14.8% 75.4% 5.8 months
] ] Reported
analysis) fusions)

Data sourced from multiple clinical trial reports.[1][3][10][11][12]

Comparison with Other FGFR Inhibitors in
Cholangiocarcinoma

While direct head-to-head trials are limited, comparisons with other approved FGFR inhibitors,
pemigatinib and futibatinib, can be made based on their respective pivotal trials in similar
patient populations.
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Table 2: Comparison of FGFR Inhibitors in Second-Line Treatment of FGFR2-Altered
Cholangiocarcinoma

Objective .
o . Median Overall
Inhibitor Mechanism Response Rate .
Survival (mOS)
(ORR)
Reversible, ATP-
Infigratinib competitive FGFR1-3 23.1% 12.2 months

inhibitor

. Reversible, selective
Pemigatinib o 35.5% 21.1 months
FGFR1-3 inhibitor

o Irreversible, covalent
Futibatinib S 35.8% - 42% 21.1 - 21.7 months
FGFR1-4 inhibitor

Note: These are not from direct comparative trials and should be interpreted with caution. Data
compiled from separate clinical studies.[7][13][14]

Efficacy in Urothelial Carcinoma (UC)

Infigratinib has also demonstrated notable activity in patients with metastatic urothelial
carcinoma with activating FGFR3 mutations or fusions.

Table 3: Clinical Efficacy of Infigratinib in FGFR3-Altered Urothelial Carcinoma

Objective .
. . Disease Control
Patient Cohort Number of Patients Response Rate
Rate (DCR)
(ORR)
Overall Population 67 25.4% 64.2%
Early-line (1st line) 13 30.8% 46.2%
Salvage (=2nd line) 54 24.1% 68.5%

Data from a Phase | expansion cohort study.[15][16][17]
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Efficacy in Glioma

The efficacy of infigratinib in recurrent gliomas with FGFR alterations has been investigated,
showing durable disease control in a subset of patients.

Table 4: Clinical Efficacy of Infigratinib in FGFR-Altered Recurrent Gliomas

6-month o
. Objective Key
] Number of Progression- .
Trial ) . Response Responding
Patients Free Survival )
Rate (ORR) Alterations
(PFS) Rate
FGFR1/3
Phase Il activating point
(NCT02160041 26 16.0% 3.8% mutations,
cohort) FGFR3-TACC3
fusions

Four patients in this study experienced durable disease control for over a year.[18][19] A Phase
0/2 trial is also underway to assess infigratinib's ability to cross the blood-brain barrier in
patients with recurrent glioblastoma driven by FGFR mutations.[20]

Preclinical Efficacy in Other Solid Tumors

Preclinical studies using patient-derived xenograft (PDX) models have shown the potential of
infigratinib in a range of other solid tumors with FGFR fusions.

Table 5: Preclinical Activity of Infigratinib in FGFR Fusion-Positive PDX Models

Tumor Type FGFR Alteration Outcome

Breast Cancer FGFR fusion Reduction in tumor volume
Liver Cancer FGFR fusion Reduction in tumor volume
Gastric Cancer FGFR fusion Reduction in tumor volume
Prostate Cancer Novel FGFR fusion Reduction in tumor volume

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://aacrjournals.org/clincancerres/article/28/11/2270/698914/Infigratinib-in-Patients-with-Recurrent-Gliomas
https://pubmed.ncbi.nlm.nih.gov/35344029/
https://patientworthy.com/2020/08/03/study-first-glioblastoma-patient-dosed-with-infigratinib/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377363?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

These studies provide a rationale for tumor-agnostic clinical trials.[21][22][23]

Experimental Protocols

Clinical Trial Methodology (Example: Phase Il study in
Cholangiocarcinoma - NCT02150967)

o Study Design: This was a multicenter, open-label, single-arm, phase 2 study.[10]

» Patient Population: Eligible participants were adults with histologically or cytologically
confirmed, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or
rearrangements, who had previously been treated with at least one gemcitabine-containing
regimen.[9][10]

o Treatment Regimen: Patients received 125 mg of oral infigratinib once daily for 21 days,
followed by a 7-day break, in 28-day cycles.[10][16] Treatment continued until disease
progression, unacceptable toxicity, withdrawal of consent, or death.[10]

» Primary Endpoint: The primary endpoint was the objective response rate (ORR) as assessed
by a blinded independent central review.[11]

Preclinical Study Workflow (Patient-Derived Xenograft
Model)

The following diagram outlines a typical workflow for assessing the efficacy of infigratinib in a
preclinical setting.
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Caption: Workflow for a patient-derived xenograft (PDX) study.

Resistance to Infigratinib

As with other targeted therapies, acquired resistance to infigratinib is a clinical challenge.
Mechanisms of resistance include:

o On-target (Secondary FGFR Mutations): The emergence of "gatekeeper" mutations in the
FGFR kinase domain, such as the V564F mutation in FGFR2, can cause a steric clash with
infigratinib, preventing it from binding effectively.[24][25]

o Off-target (Bypass Signaling): Activation of alternative signaling pathways can bypass the
FGFR blockade. This includes the upregulation of other receptor tyrosine kinases like MET
or activation of downstream pathways such as PI3K/AKT/mTOR.[24][26]

Conclusion

Infigratinib has demonstrated significant and clinically meaningful efficacy in patients with
FGFR-altered cholangiocarcinoma and urothelial carcinoma, with promising activity in other
tumor types such as glioma. Its targeted mechanism of action provides a valuable therapeutic
option for patients with these specific genetic alterations. Ongoing research is focused on
expanding its use to other FGFR-driven cancers, understanding and overcoming resistance
mechanisms, and evaluating its role in earlier lines of therapy. The comparative data presented
in this guide underscore the importance of molecular profiling to identify patients most likely to
benefit from FGFR-targeted therapies like infigratinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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